4-Methyl-3-nitrobenzonitrile
Overview
Description
4-Methyl-3-nitrobenzonitrile is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications in material science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
The synthesis of compounds related to this compound, like 2,3- and 3,4-dimethylbenzonitriles, through nitration processes has been documented. Reaction with nitric acid in specific conditions can lead to the formation of nitro derivatives, showcasing a method to introduce nitro groups into the benzene ring adjacent to a methyl group (Fischer & Greig, 1973).
Molecular Structure Analysis
Studies on similar compounds, such as 4-chloro-3-nitrobenzonitrile, provide insights into the vibrational frequencies and molecular geometry, which are crucial for understanding the electronic structure and reactivity of this compound. Advanced techniques like FT-IR, Raman spectroscopy, and quantum chemical calculations help in elucidating these aspects (Sert et al., 2013).
Chemical Reactions and Properties
The nitro group in this compound and its derivatives significantly influences their reactivity. For instance, the presence of nitro groups can alter the molecular structure and electron distribution, affecting the compound's reactivity towards various chemical reactions, including nucleophilic substitutions and rearrangements (Giannopoulos et al., 2000).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystalline structure are influenced by the nitro and methyl groups' positions on the benzonitrile ring. These groups affect intermolecular interactions, packing in the solid state, and overall stability of the compound (Britton & Cramer, 1996).
Chemical Properties Analysis
Electron-withdrawing effects of the nitro group play a significant role in the chemical behavior of this compound. Studies on similar molecules have shown how such substituents impact the phenyl ring's electron density, affecting the molecule's acidity, basicity, and reactivity towards electrophilic and nucleophilic agents (Graneek et al., 2018).
Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization (MALDI) Matrix : 4-hydroxy-3-nitrobenzonitrile serves as a general-purpose MALDI matrix for analyzing small organic, peptide, and protein molecules. It provides better performance for small molecules compared to commercial matrices (Gu et al., 2021).
Mass Spectrometry : In easy ambient sonic-spray ionization mass spectrometry, 3-NBN (a form of nitrobenzonitrile) improves sensitivity and reduces chemical noise, enhancing spray-based ambient MS techniques (Santos et al., 2016).
Nonlinear Optical Material : 4-Nitrobenzonitrile crystals exhibit high efficiency in second harmonic conversion, outperforming KDP and urea, with a peak at 528 nm (Bhuvaneswari et al., 2018).
Organic Chemistry : The 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide with various dipolarophiles yields new isoxazoles, exhibiting both experimental and theoretical chemical shifts (Dorostkar-Ahmadi et al., 2011).
Catalysis : In the hydrogenation of nitrobenzonitriles using Raney nickel catalyst, solvents like methanol and dioxane lead to the formation of primary amines (Koprivova & Červený, 2008).
Surface Chemistry : 4-nitrobenzonitrile reduces to 4,4'-azobis(benzonitrile) on Ag/Pd nanoparticles, showcasing the catalytic efficiency of palladium clusters on silver nanoparticles (Muniz-Miranda et al., 2008).
Solubility Studies : The solubility of 4-nitrobenzonitrile in binary solvent mixtures varies with temperature and solvent composition, providing insights into solvent interactions (Wanxin et al., 2018).
Thermodynamics : The phase transition temperatures, enthalpies, and entropies of nitrobenzonitrile isomers differ, with their heat capacities varying with temperature (Jiménez et al., 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that nitrobenzonitriles can interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
Nitrobenzonitriles, in general, can undergo various chemical reactions due to the presence of the nitro group and the nitrile group, which can interact with different biological targets .
Biochemical Pathways
Nitrobenzonitriles can potentially affect various biochemical pathways due to their reactivity .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.44 (iLOGP) and 2.14 (XLOGP3) . These properties can impact the bioavailability of the compound .
Result of Action
It’s known that the compound may be used in the synthesis of certain organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-nitrobenzonitrile . For instance, it’s recommended to handle the compound under a chemical fume hood and to store it in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
4-methyl-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFBNBCOGKLUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343370 | |
Record name | 4-Methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939-79-7 | |
Record name | 4-Methyl-3-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-methyl-3-nitrobenzonitrile and are there any notable structural features?
A1: this compound is an aromatic compound with the molecular formula C8H6N2O2. [] Its structure consists of a benzene ring with a methyl group (CH3) at the 4-position, a nitro group (NO2) at the 3-position, and a nitrile group (C≡N) at the 1-position. A key structural feature is the rotation of the nitro group out of the plane of the benzene ring by 23.2° due to steric effects. [] This rotation can influence the molecule's interactions with other molecules and its overall chemical behavior.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves a two-step process starting from 4-methylbenzaldehyde (p-tolualdehyde): []
Q3: What spectroscopic techniques are used to characterize this compound?
A3: The synthesized this compound is characterized using Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] These techniques provide information about the functional groups present in the molecule and the arrangement of hydrogen atoms, respectively, confirming the successful synthesis of the target compound.
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